{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone
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Overview
Description
{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone is a complex organic compound that features a benzofuran core, a piperazine moiety, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone typically involves multiple steps. One common approach is to start with the benzofuran core, which is then functionalized to introduce the hydroxy and piperazine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
{5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the benzofuran ring.
Substitution: The piperazine and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, {5-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}[4-(methylsulfanyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential biological activity. The presence of the piperazine moiety suggests that it could interact with biological targets such as receptors and enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with specific molecular targets .
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced electronic properties .
Mechanism of Action
The mechanism of action of {5-Hydroxy-4-
Properties
Molecular Formula |
C22H24N2O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methylsulfanylphenyl)methanone |
InChI |
InChI=1S/C22H24N2O3S/c1-23-9-11-24(12-10-23)13-17-19(25)7-8-20-21(17)18(14-27-20)22(26)15-3-5-16(28-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3 |
InChI Key |
KRYSOOHNAWQKDV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(C=C4)SC)O |
Origin of Product |
United States |
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